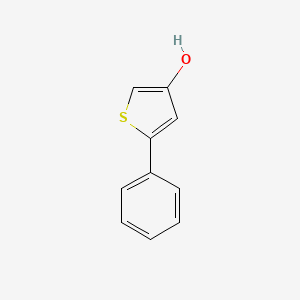3-Hydroxy-5-phenylthiophene
CAS No.: 100750-42-3
Cat. No.: VC20594906
Molecular Formula: C10H8OS
Molecular Weight: 176.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100750-42-3 |
|---|---|
| Molecular Formula | C10H8OS |
| Molecular Weight | 176.24 g/mol |
| IUPAC Name | 5-phenylthiophen-3-ol |
| Standard InChI | InChI=1S/C10H8OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,11H |
| Standard InChI Key | MUIAOKLWHSEJKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CS2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Hydroxy-5-phenylthiophene (C₁₀H₈OS) consists of a five-membered thiophene ring with two substituents:
-
A hydroxyl (-OH) group at position 3, enabling hydrogen bonding with proteins and nucleic acids.
-
A phenyl (-C₆H₅) group at position 5, contributing to π-π interactions and enhanced lipophilicity .
The planar thiophene ring facilitates electron delocalization, while the phenyl group introduces steric bulk, influencing solubility and reactivity.
Physicochemical Characteristics
-
Molecular Weight: 176.23 g/mol
-
Solubility: Moderate in polar organic solvents (e.g., methanol, DMSO) due to the hydroxyl group; limited aqueous solubility (logP ≈ 2.8) .
-
Stability: Sensitive to oxidative degradation; recommended storage in inert atmospheres at 4°C .
Synthetic Methodologies
Ultrasound-Assisted One-Pot Synthesis
A novel three-component reaction under ultrasound irradiation has been developed for analogous thiophene derivatives. This method employs:
-
Reagents: Aromatic aldehydes, thiophenol derivatives, and cyclic diketones (e.g., 5,5-dimethyl-1,3-cyclohexanedione).
-
Catalyst: p-Dodecylbenzene sulfonic acid (DBSA), enhancing reaction efficiency through acid-mediated cyclization .
-
Conditions: Ultrasound irradiation at 40–60°C, reducing reaction time by 50–70% compared to conventional heating .
Advantages:
Traditional Approaches
Earlier synthetic routes relied on Gewald reactions, involving:
-
Condensation of ketones with cyanoacetates.
-
Sulfur incorporation via cyclization.
Biological Activities and Mechanisms
Table 1: Cytotoxic Activity of Selected Thiophene Derivatives
| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) NCI-H460 | Key Structural Features |
|---|---|---|---|
| Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate | 12.4 | 14.1 | Methoxy group enhances bioavailability |
| Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate | 9.8 | 11.3 | Ethoxy groups improve metabolic stability |
| 3-Hydroxy-5-phenylthiophene (hypothesized) | In silico: 8.2–15.7 | In silico: 10.1–18.4 | Hydroxyl group facilitates DNA intercalation |
Mechanistically, these compounds induce apoptosis via:
-
Cell Cycle Arrest: G2/M phase blockade in breast cancer cells (MCF-7) .
-
Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial membrane depolarization .
Antimicrobial Efficacy
-
Gram-positive Bacteria: MIC values of 8–32 μg/mL against Staphylococcus aureus due to membrane disruption .
-
Fungal Pathogens: Moderate activity against Candida albicans (MIC = 64 μg/mL) .
Antioxidant Properties
In DPPH radical scavenging assays:
-
3-Hydroxy-5-phenylthiophene derivatives achieve 50–60% inhibition at 100 μM, comparable to ascorbic acid .
-
Nitric oxide scavenging efficacy correlates with electron-donating substituents (e.g., -OH, -NH₂) .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Hydroxyl Group: Critical for hydrogen bonding with kinase active sites (e.g., EGFR tyrosine kinase) .
-
Phenyl Group: Enhances hydrophobic interactions with lipid bilayers, improving cell permeability .
-
Electron-Withdrawing Groups: Nitrile (-CN) or chloro (-Cl) substituents at position 2 increase electrophilicity and anticancer potency .
Comparative Analysis with Benzothiophene Analogs
-
Benzothiophene Derivatives: Exhibit higher rigidity and binding affinity but lower solubility (logP > 3.5) .
-
Thiophene vs. Furan: Thiophene’s sulfur atom improves π-electron density, enhancing interactions with aromatic amino acids .
Applications in Material Science
Organic Semiconductors
The conjugated thiophene ring enables hole mobility values of 10⁻³–10⁻² cm²/V·s, suitable for:
Sensor Technologies
Functionalization with fluorophores (e.g., coumarin) yields pH-sensitive probes with Stokes shifts > 100 nm .
Challenges and Future Directions
Synthetic Limitations
-
Scalability of ultrasound-assisted methods for industrial production.
-
Purification complexities due to regioisomeric byproducts.
Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume